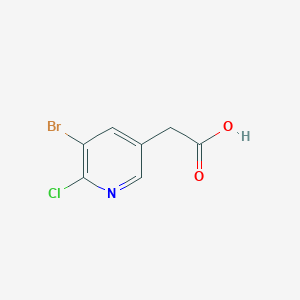![molecular formula C9H16O2 B13346606 7,7-Dimethyl-5,9-dioxaspiro[3.5]nonane](/img/structure/B13346606.png)
7,7-Dimethyl-5,9-dioxaspiro[3.5]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7,7-Dimethyl-5,9-dioxaspiro[35]nonane is a spirocyclic compound characterized by a unique structure that includes two oxygen atoms and a spiro junction
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary methods for synthesizing 7,7-Dimethyl-5,9-dioxaspiro[3.5]nonane involves the ring expansion of Meldrum’s acid-derived spirocyclopropanes using stabilized sulfonium ylides. This method is highly diastereoselective and can yield up to 87% of the desired product without forming any isomers . The reaction conditions typically involve the use of electron-withdrawing group-stabilized sulfonium ylides as versatile methylene synthons.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the scalability of the aforementioned synthetic route suggests potential for industrial application. The use of stabilized sulfonium ylides and Meldrum’s acid derivatives could be adapted for large-scale production.
Chemical Reactions Analysis
Types of Reactions
7,7-Dimethyl-5,9-dioxaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce alcohols or other reduced forms.
Scientific Research Applications
7,7-Dimethyl-5,9-dioxaspiro[3.5]nonane has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: Its unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the synthesis of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action for 7,7-Dimethyl-5,9-dioxaspiro[3.5]nonane involves its interaction with various molecular targets. The spirocyclic structure allows it to fit into specific binding sites on enzymes or receptors, influencing biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,6-Dioxaspiro[4.4]nonane-2,7-dione: Another spirocyclic compound with similar structural features.
7,7-Dimethyl-6,8-dioxaspiro[3.5]nonan-2-ol: A closely related compound with slight structural variations.
Uniqueness
7,7-Dimethyl-5,9-dioxaspiro[3.5]nonane is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. Its stability and reactivity make it valuable for various applications, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C9H16O2 |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
7,7-dimethyl-5,9-dioxaspiro[3.5]nonane |
InChI |
InChI=1S/C9H16O2/c1-8(2)6-10-9(11-7-8)4-3-5-9/h3-7H2,1-2H3 |
InChI Key |
JDOFLLNYOAXFGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC2(CCC2)OC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



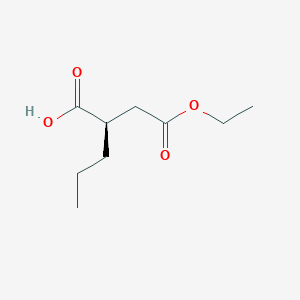
![(S)-2-(2'-(Diphenylphosphanyl)-[1,1'-biphenyl]-2-yl)-4-isopropyl-4,5-dihydrooxazole](/img/structure/B13346532.png)
![N-octadecyl-n-[3-(triethoxysilyl)propyl]urea](/img/structure/B13346541.png)
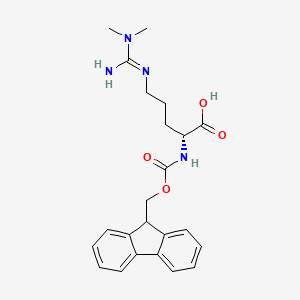
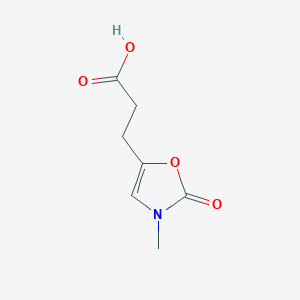

![(4aR,4bS,6aS,7S,9aS,9bS,11aR)-7-(Hydroxymethyl)-4a,6a-dimethyl-4b,5,6,6a,7,8,9,9a,9b,10,11,11a-dodecahydro-1H-indeno[5,4-f]quinolin-2(4aH)-one](/img/structure/B13346569.png)
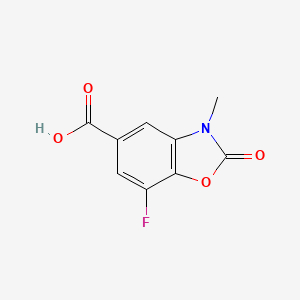
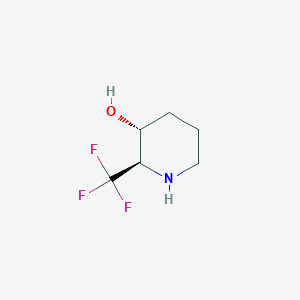
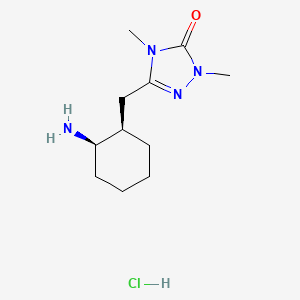
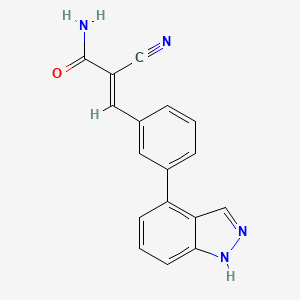
![5-Methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-amine](/img/structure/B13346593.png)
